molecular formula C9H9F3N2 B12101004 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine

Cat. No.: B12101004
M. Wt: 202.18 g/mol
InChI Key: YYCVEHOBBYFBIN-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing an amine group

Preparation Methods

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine and cyclopropanamine.

    Reaction Conditions: A palladium-catalyzed amination reaction is employed, using a Pd(dba)2/BINAP catalytic system.

    Industrial Production: For large-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial.

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the pyridine ring or the amine group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine exerts its effects involves:

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropan-1-amine can be compared with other similar compounds:

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)6-1-2-7(14-5-6)8(13)3-4-8/h1-2,5H,3-4,13H2

InChI Key

YYCVEHOBBYFBIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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